molecular formula C20H13ClN2O4 B2904655 5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 406200-51-9

5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2904655
CAS No.: 406200-51-9
M. Wt: 380.78
InChI Key: HSHITRVZFSOVCY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a 1,5-dihydro-pyrrol-2-one core substituted with a 4-chlorophenyl group at C5, a furan-2-carbonyl moiety at C4, a hydroxyl group at C3, and a pyridin-2-yl ring at N1. The structural complexity arises from the interplay of electron-withdrawing (chlorophenyl, carbonyl) and electron-donating (hydroxy) groups, which influence its reactivity and binding interactions .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c21-13-8-6-12(7-9-13)17-16(18(24)14-4-3-11-27-14)19(25)20(26)23(17)15-5-1-2-10-22-15/h1-11,17,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHITRVZFSOVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through a detailed review of available literature, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features several functional groups that contribute to its biological activity:

  • Chlorophenyl moiety : Known for enhancing lipophilicity and potentially increasing cell membrane permeability.
  • Furan-2-carbonyl group : Associated with various biological activities, including anti-inflammatory and anticancer properties.
  • Hydroxy group : Often involved in hydrogen bonding, influencing the compound's interaction with biological targets.
  • Pyridine ring : Frequently found in pharmacologically active compounds, contributing to receptor binding.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₈H₁₄ClN₃O₄
Molecular Weight367.77 g/mol

Anticancer Properties

Research indicates that compounds similar to 5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one exhibit significant anticancer activity. For instance, studies have shown that related structures can inhibit the growth of various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer).

Case Studies

  • Inhibition of A549 Cell Growth
    • A derivative of the compound was tested and showed an IC50 value of 26 µM, indicating moderate potency against lung cancer cells .
  • MCF7 Cell Line Studies
    • Another study evaluated similar compounds against MCF7 cells, revealing IC50 values ranging from 0.39 µM to 0.46 µM for certain analogs, suggesting strong anticancer potential .

The biological mechanisms by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in cancer progression.
  • Receptor Modulation : The presence of the pyridine ring suggests potential interaction with various receptors, influencing cellular signaling pathways.

Anti-inflammatory Activity

Compounds structurally related to 5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one have also been studied for their anti-inflammatory properties. These activities are crucial in managing diseases characterized by chronic inflammation.

Research Findings

A review highlighted that derivatives possessing similar functional groups demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions. Optimization of reaction conditions is essential for improving yield and purity. Recent advancements in green chemistry principles have been applied to minimize waste during the synthesis process.

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Pyrrol-2-one Derivatives

Compound N1 Substituent C4 Substituent C5 Substituent Reference
Target compound Pyridin-2-yl Furan-2-carbonyl 4-Chlorophenyl -
5-methyl-thiadiazolyl Furan-2-carbonyl p-Tolyl
(2g) 4-Methoxyphenyl Benzyloxy 4-Chlorophenyl
Imidazolylpropyl Furan-2-carbonyl 2,4-Dimethoxyphenyl
Tetrahydrofuranylmethyl 4-Chlorobenzoyl 4-Nitrophenyl

Physicochemical Properties

  • Molecular Weight : Estimated at ~408 g/mol (C21H13ClN2O4), lighter than ’s thiadiazole derivative (477.58 g/mol, C19H15N3O4S) due to fewer heteroatoms .
  • Solubility : The hydroxyl and pyridinyl groups may enhance aqueous solubility compared to purely aromatic analogues (e.g., ’s 2g with logP ~3.5) .

Structure-Activity Relationship (SAR) Insights

  • N1 Substitution: reveals that aprotic N1 groups (e.g., allyl, methoxypropyl) can modulate potency. Compound 47 (allyl-substituted 4-chlorophenyl derivative) showed high activity, while 3-pyridyl analogues were inactive.
  • C4 Aroyl Groups : Furan-2-carbonyl (target) may mimic benzoyl groups in , which bind to hydrophobic pockets. Substitution at C4 with electron-deficient rings (e.g., furan) could enhance electrophilic interactions .

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example, analogous pyrrolone derivatives are synthesized via base-assisted cyclization of hydroxy-pyrrolone intermediates with aryl amines or phenols under controlled temperatures (40–80°C) and inert atmospheres . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to stabilize intermediates.
  • Yield improvement : Stepwise purification via column chromatography and recrystallization (e.g., 46–63% yields reported for similar compounds) .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:
A combination of ¹H/¹³C NMR , FTIR , and HRMS is essential:

  • NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon backbone .
  • FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, hydroxyl bands at ~3200 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
    For crystallographic validation, single-crystal X-ray diffraction resolves bond angles and stereochemistry (mean C–C bond length: 0.013 Å) .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:
Contradictions often arise from conformational flexibility or impurities. Mitigation strategies include:

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
  • Crystallographic redundancy : Collect multiple datasets at different temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects .
  • Impurity profiling : Use HPLC-MS to detect byproducts (<0.1% threshold) .

Advanced: How should experimentalists design studies to investigate the compound’s reactivity?

Methodological Answer:
Focus on functional group interactions:

  • Electrophilic sites : The furan-2-carbonyl group may undergo nucleophilic substitution. Test with amines or thiols under basic conditions .
  • Hydroxy group reactivity : Evaluate acetylation or methylation (e.g., using acetic anhydride or methyl iodide) .
  • Kinetic studies : Monitor reaction progress via TLC or UV-Vis spectroscopy at varying pH and temperatures .

Basic: What protocols ensure the compound’s stability during storage?

Methodological Answer:

  • Storage conditions : Protect from light and moisture; store at –20°C in amber vials under nitrogen .
  • Degradation monitoring : Perform periodic HPLC analysis to detect hydrolysis of the pyrrolone ring or oxidation of the hydroxy group .

Advanced: What computational methods predict biological activity or binding mechanisms?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or receptors).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with activity trends from analogous compounds .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments .

Advanced: How can reaction mechanisms for novel derivatives be elucidated?

Methodological Answer:

  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydroxy group origins in hydrolysis reactions .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-limiting steps .
  • In-situ spectroscopy : Employ ReactIR or NMR to detect transient intermediates .

Basic: What analytical methods are recommended for assessing purity?

Methodological Answer:

  • TLC : Use silica gel plates with UV-active indicators (Rf values compared to standards) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (purity >95%) .
  • Elemental analysis : Validate C, H, N, Cl content (±0.3% theoretical) .

Advanced: How can low synthetic yields be systematically troubleshooted?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or over-oxidation) .
  • Catalyst screening : Test alternatives like Pd/C for dehalogenation or Grubbs catalysts for ring-closing .

Advanced: What strategies validate the compound’s biological activity in preclinical models?

Methodological Answer:

  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram+/– strains (cf. similar chlorophenyl-pyrrolones with MICs of 2–8 µg/mL) .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HepG2) to establish selectivity indices .
  • Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., t½ >60 min for drug-like candidates) .

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